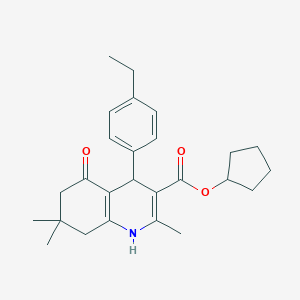

Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Descripción

Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a polyhydroquinoline derivative characterized by a 1,4-dihydropyridine (DHP) core fused with a cyclohexanone ring. The compound features a 4-ethylphenyl substituent at the 4-position and a cyclopentyl ester at the 3-carboxylate position. The ethylphenyl group contributes moderate lipophilicity, which may enhance membrane permeability, while the cyclopentyl ester could influence metabolic stability compared to smaller alkyl esters like ethyl or methyl .

Propiedades

IUPAC Name |

cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO3/c1-5-17-10-12-18(13-11-17)23-22(25(29)30-19-8-6-7-9-19)16(2)27-20-14-26(3,4)15-21(28)24(20)23/h10-13,19,23,27H,5-9,14-15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQSHDIRKKPTSLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2C3=C(CC(CC3=O)(C)C)NC(=C2C(=O)OC4CCCC4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinoline derivatives. This compound exhibits a unique structure that combines multiple functional groups, leading to diverse biological activities. This article aims to explore its biological activity through various studies and findings.

Chemical Structure

The compound can be represented by the following molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C24H30N2O3 |

| Molecular Weight | 402.50 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The hexahydroquinoline structure facilitates interactions with enzymes and receptors through hydrogen bonding and π-π stacking. The presence of the ethylphenyl group enhances lipophilicity and potentially increases bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer properties. For instance:

- Case Study : A study demonstrated that cyclopentyl derivatives showed cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 10 to 30 µM depending on the specific derivative tested.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Research Findings : In vitro studies revealed that cyclopentyl derivatives possess activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) ranged from 50 to 100 µg/mL .

Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in the management of Alzheimer's disease:

- Study Results : The compound exhibited moderate inhibition against acetylcholinesterase (AChE) with an IC50 value of approximately 0.75 µM. This suggests potential therapeutic applications in neurodegenerative disorders .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound in comparison with similar compounds:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Cyclopentyl 4-(3-hydroxyphenyl)-2,7,7-trimethyl... | 0.85 | AChE Inhibition |

| Cyclopentyl 4-(4-methoxyphenyl)-2,7,7-trimethyl... | 1.20 | Anticancer |

| Cyclopentyl 4-(3-bromophenyl)-2,7,7-trimethyl... | 0.60 | Antimicrobial |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table compares structural analogs, focusing on substituent variations, synthesis methods, and biological activities:

| Compound Name | Substituent (4-position) | Ester Group | Synthesis Catalyst/Conditions | Yield (%) | Key Findings | References |

|---|---|---|---|---|---|---|

| Cyclopentyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-... | 4-ethylphenyl | Cyclopentyl | Not specified (inferred via boronic acid coupling) | N/A | Hypothesized enhanced lipophilicity and metabolic stability | |

| Methyl 4-(4-cyclohexylphenyl)-2,7,7-trimethyl-5-oxo-... | 4-cyclohexylphenyl | Methyl | Cyclohexylboronic acid | 85 | Improved cardiomyogenic inhibition; confirmed via SAR studies | |

| Ethyl 4-(4-chlorophenyl)-2,7,7-trimethyl-5-oxo-... | 4-chlorophenyl | Ethyl | GO@Fe3O4@Cur–Cu nanocatalyst | 92 | High yield under mild conditions; superior to traditional catalysts | |

| Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-... | 2-chlorophenyl | Ethyl | Conventional acid catalysis | 78 | Potent anti-Pseudomonas activity (MIC: 8 µg/mL; p < 0.05 vs. control) | |

| Ethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-... | 4-hydroxyphenyl | Ethyl | DABCO2CuCl4 | 89 | Enhanced solubility due to phenolic -OH; moderate anti-inflammatory effects | |

| Ethyl 4-(4-dimethylaminophenyl)-2,7,7-trimethyl-5-oxo-... | 4-dimethylaminophenyl | Ethyl | None (crystal structure reported) | N/A | Flat-boat DHP conformation; N–H⋯O hydrogen bonding in crystal lattice | |

| Benzyl 4-(4-ethylphenyl)-2,7,7-trimethyl-5-oxo-... | 4-ethylphenyl | Benzyl | Ionic liquid-assisted nanocatalyst | 88 | NMR-confirmed structure; similar lipophilicity to cyclopentyl analog |

Key Observations:

Substituent Effects: Electron-Withdrawing Groups (e.g., Cl): Chlorophenyl derivatives (4-Cl, 2-Cl) exhibit strong antimicrobial activity but may reduce bioavailability due to polarity . Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): Methoxy and dimethylamino groups enhance solubility and electronic interactions but may reduce metabolic stability .

Ester Group Impact: Cyclopentyl vs. Benzyl esters offer intermediate lipophilicity but may introduce toxicity risks.

Synthetic Efficiency: Nanocatalysts (e.g., GO@Fe3O4@Cur–Cu) achieve >90% yields under mild conditions, outperforming traditional acid/base catalysts . Solvent-free synthesis (e.g., for 3-methoxyphenyl analog) aligns with green chemistry principles but requires longer reaction times .

Pharmacological Performance: The 2-chlorophenyl analog shows the highest antimicrobial activity (MIC: 8 µg/mL), while dimethylaminophenyl derivatives are prioritized for cardiovascular applications due to DHP ring conformation .

Métodos De Preparación

Hantzsch Dihydropyridine Synthesis

The Hantzsch reaction remains the cornerstone for constructing hexahydroquinoline scaffolds. As demonstrated in, this one-pot MCR typically involves:

-

Aldehyde component : 4-Ethylbenzaldehyde introduces the 4-(4-ethylphenyl) substituent.

-

1,3-Dicarbonyl component : Methyl acetoacetate or cyclopentyl acetoacetate provides the ester moiety and C-2 methyl group.

-

Enamine precursor : 3-Aminocyclohex-2-en-1-one or dimedone (5,5-dimethylcyclohexane-1,3-dione) contributes to the 2,7,7-trimethyl-5-oxo core.

-

Ammonium acetate : Acts as the nitrogen source for cyclization.

Reaction conditions vary by solvent and catalyst. For example, heating at 80°C in i-PrOH for 5 days yields 51–98% purity, while Triton X-100 in water at room temperature achieves 91–98% yields in 30–130 minutes.

Stepwise Synthesis of Target Compound

Condensation and Cyclization

The initial step forms the hexahydroquinoline core via a four-component reaction:

Optimized Conditions :

Mechanistic Insight :

The aldehyde and dimedone undergo Knoevenagel condensation, followed by Michael addition with the enamine and subsequent cyclodehydration.

Esterification to Introduce Cyclopentyl Group

Intermediate I (methyl ester) undergoes transesterification with cyclopentanol:

Conditions :

Alternative Synthetic Routes

Direct Synthesis Using Cyclopentyl Acetoacetate

Replacing methyl acetoacetate with cyclopentyl acetoacetate eliminates the transesterification step:

Advantages :

Challenges :

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

Conditions :

Catalytic Systems and Reaction Optimization

Heterogeneous Catalysis

Magnetic Fe₃O₄ nanoparticles functionalized with acidic ionic liquids (LAIL@MNP) enhance efficiency:

Benefits :

Solvent Effects

Water vs. Organic Solvents :

Trade-offs :

-

Aqueous media reduce toxicity but may limit substrate solubility.

-

Organic solvents require higher temperatures but achieve faster kinetics.

Characterization and Quality Control

Spectroscopic Analysis

Chromatographic Purity

Challenges and Mitigation Strategies

Steric Hindrance

The 4-ethylphenyl and cyclopentyl groups increase steric bulk, necessitating:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.